molecular formula C21H22O5 B2557014 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 307552-50-7

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B2557014
CAS No.: 307552-50-7
M. Wt: 354.402
InChI Key: VMPDDRAMCXOSFH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (CAS RN: 307552-50-7) is a benzofuran derivative with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.402 g/mol . Its structure features:

  • A benzofuran core substituted with a methyl group at position 2.
  • A 2-methylbenzyloxy group at position 5.
  • A methoxyethyl ester moiety at position 3.

The methoxyethyl ester enhances solubility in polar solvents compared to simpler alkyl esters (e.g., methyl or ethyl), while the 2-methylbenzyloxy substituent introduces steric bulk and lipophilicity. The compound’s monoisotopic mass is 354.1467 g/mol, and its ChemSpider ID is 1285332 .

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-6-4-5-7-16(14)13-25-17-8-9-19-18(12-17)20(15(2)26-19)21(22)24-11-10-23-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPDDRAMCXOSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Modifications

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituent at Position 5 Ester Group at Position 3 Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound C₂₁H₂₂O₅ 2-Methylbenzyloxy Methoxyethyl 354.40 Reference compound
2-Methoxyethyl 5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate C₂₀H₁₉ClO₅ 2-Chlorobenzyloxy Methoxyethyl 374.82 Chlorine substitution increases polarity
Ethyl 6-Bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate C₂₀H₁₉BrO₄ 2-Methylbenzyloxy + Br at position 6 Ethyl 411.27 Bromine adds steric hindrance; ethyl ester
Methyl 6-Bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate C₁₉H₁₇BrO₄ 2-Methylbenzyloxy + Br at position 6 Methyl 397.25 Smaller ester group; bromine substitution
2-Methoxyethyl 5-[(5-Nitrofuran-2-carbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₁₉N₂O₈ 5-Nitrofuran-2-carbonyloxy Methoxyethyl 427.39 Nitro group enhances electron-withdrawing effects
2-Methoxyethyl 5-[(4-Methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate C₂₁H₂₃NO₆S 4-Methylphenylsulfonamido Methoxyethyl 417.48 Sulfonamide introduces H-bonding potential

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity Halogenation: Chlorine (Cl) and bromine (Br) substituents (e.g., ) increase molecular weight and polarizability. Nitro Group: The 5-nitrofuran-2-carbonyloxy derivative introduces strong electron-withdrawing effects, which could modulate redox properties or antimicrobial activity, as nitro groups are common in bioactive molecules. Sulfonamide vs. Benzyloxy: The sulfonamide group in replaces the benzyloxy moiety, introducing a sulfonyl group capable of hydrogen bonding. This modification could enhance binding to enzymes or receptors, similar to sulfonamide drugs.

Ester Group Impact on Physicochemical Properties

  • Methoxyethyl vs. Methyl/Ethyl Esters : The methoxyethyl ester in the target compound improves aqueous solubility compared to methyl or ethyl esters (e.g., ). This could enhance bioavailability in pharmacological contexts.

In contrast, the smaller 2-chlorobenzyloxy group may allow closer interactions with hydrophobic pockets in proteins.

Synthetic Considerations

  • Brominated derivatives (e.g., ) require bromination steps, which may involve hazardous reagents. Nitration (e.g., ) and sulfonylation (e.g., ) introduce additional synthetic challenges, such as controlling regioselectivity.

Biological Activity

2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
  • CAS Number : 307552-50-7

The benzofuran core is significant in medicinal chemistry due to its ability to interact with various biological targets.

The biological activity of 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes and receptors involved in critical signaling pathways, leading to various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-Methoxyethyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate have shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7<30
HeLa<10
HCT116<20

These findings suggest that the compound may inhibit cell proliferation by disrupting tubulin polymerization, a critical process in cell division .

Antimicrobial Activity

Research indicates that related benzofuran compounds possess antimicrobial properties. A study evaluating the antimicrobial effects of various derivatives reported that some exhibited activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The testing included:

MicroorganismActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited

The structural features of these compounds contribute to their ability to penetrate microbial membranes and disrupt cellular processes .

Case Studies

  • Anticancer Efficacy : A study focused on the efficacy of benzofuran derivatives in inhibiting the growth of triple-negative breast cancer cells (MDA-MB-231) found that specific modifications in the chemical structure enhanced cytotoxicity and reduced tumor growth in vivo.
  • Antimicrobial Screening : Another investigation into the antimicrobial properties of related compounds revealed that halogenated derivatives displayed superior activity compared to non-halogenated counterparts, indicating a structure-activity relationship that warrants further exploration .

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with the benzofuran core. Key steps include:
  • Esterification: Introduction of the 2-methoxyethyl ester group via nucleophilic acyl substitution under basic conditions (e.g., K₂CO₃ in acetone) .
  • Etherification: Installation of the 5-[(2-methylphenyl)methoxy] substituent using Williamson ether synthesis, requiring controlled temperature (60–80°C) and anhydrous solvents (e.g., DMF) .
  • Purification: Column chromatography or recrystallization is critical for isolating the final product with >95% purity. Reaction monitoring via TLC ensures intermediate stability .
    Critical Conditions: Solvent polarity, catalyst selection (e.g., phase-transfer catalysts), and inert atmospheres minimize side reactions like hydrolysis or oxidation .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer:
  • ¹H/¹³C NMR: Key signals include:
  • Benzofuran core: Aromatic protons at δ 6.8–7.5 ppm (doublets for H-4 and H-6) .
  • Methoxyethyl ester: Methyl ether (δ ~3.3 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) .
  • X-ray Crystallography: Resolves spatial arrangement of substituents, confirming the 2-methylphenyl methoxy group’s orientation .
    Table 1: Representative NMR Data
Proton Positionδ (ppm)MultiplicityReference
H-4 (benzofuran)7.2Doublet
OCH₂CH₂OCH₃3.3Triplet

Q. What functional groups contribute to its chemical reactivity and bioactivity?

  • Methodological Answer:
  • Benzofuran core: Electron-rich aromatic system facilitates electrophilic substitution (e.g., bromination) .
  • Ester group: Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
  • Methoxyether side chain: Enhances lipophilicity, impacting membrane permeability and target binding .
  • 2-Methylphenyl group: Steric effects modulate interactions with enzymes (e.g., cytochrome P450) .

Q. What solubility characteristics guide experimental design?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
  • Prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity).
  • Use co-solvents like PEG-400 for in vivo studies to enhance bioavailability .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition: Fluorescence-based assays for kinases or proteases, using ATP/peptide substrates .

Advanced Research Questions

Q. How can synthesis scalability be optimized without compromising purity?

  • Methodological Answer:
  • Continuous Flow Reactors: Reduce reaction times and improve heat transfer for exothermic steps (e.g., esterification) .
  • Catalyst Immobilization: Use polymer-supported bases (e.g., PS-BEMP) to simplify purification and reuse catalysts .
  • DoE (Design of Experiments): Statistical optimization of variables (temperature, stoichiometry) to maximize yield .

Q. What strategies elucidate structure-activity relationships (SAR) for this derivative?

  • Methodological Answer:
  • Systematic Substituent Variation: Compare analogs with halogen (Br, Cl) or bulkier aryl groups at the 5-position .
  • Computational Docking: Molecular dynamics simulations predict binding affinities to targets (e.g., viral proteases) .
    Table 2: Substituent Impact on Bioactivity
Substituent (Position 5)Antimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)Reference
2-Methylphenylmethoxy12.58.2
4-Fluorophenylmethoxy6.35.1

Q. How should contradictory bioactivity data be resolved?

  • Methodological Answer:
  • Dose-Response Curves: Replicate assays across multiple cell lines/species to identify off-target effects .
  • Metabolite Profiling: LC-MS/MS to detect degradation products that may interfere with activity .
  • Target Validation: CRISPR knockout models confirm if observed effects are target-specific .

Q. What advanced methods characterize degradation under environmental stress?

  • Methodological Answer:
  • Forced Degradation Studies: Expose to UV light, heat (40–60°C), and hydrolytic conditions (pH 1–13) .
  • HPLC-QTOF-MS: Identify degradation products (e.g., hydrolyzed ester or oxidized benzofuran) .
    Table 3: Degradation Pathways
ConditionMajor DegradantMechanism
Acidic (pH 1)3-Carboxylic acid derivativeEster hydrolysis
UV LightQuinone-like oxidation productPhotooxidation

Q. How do ester group modifications affect pharmacokinetics?

  • Methodological Answer:
  • Ethyl vs. Methoxyethyl Esters: Methoxyethyl enhances half-life (t₁/₂) due to slower esterase cleavage .
  • LogP Modulation: Replace with PEG-linked esters to improve aqueous solubility for IV administration .

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